N-(indolin-3-ylmethyl)acetamide
Description
Properties
CAS No. |
141524-66-5 |
|---|---|
Molecular Formula |
C11H14N2O |
Molecular Weight |
190.246 |
IUPAC Name |
N-(2,3-dihydro-1H-indol-3-ylmethyl)acetamide |
InChI |
InChI=1S/C11H14N2O/c1-8(14)12-6-9-7-13-11-5-3-2-4-10(9)11/h2-5,9,13H,6-7H2,1H3,(H,12,14) |
InChI Key |
LAXCMUOKSNZPEB-UHFFFAOYSA-N |
SMILES |
CC(=O)NCC1CNC2=CC=CC=C12 |
Synonyms |
Acetamide, N-[(2,3-dihydro-1H-indol-3-yl)methyl]- |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares N-(indolin-3-ylmethyl)acetamide with structurally related indole/indoline derivatives:
| Compound Name | Molecular Formula | Key Structural Features | Biological Activity | Key Differences |
|---|---|---|---|---|
| This compound | Not explicitly stated | Indoline core with acetamide at 3-position | Hypothesized to modulate neurotransmitter systems | Unique indoline scaffold with acetamide linkage |
| Indole-3-acetic acid | C₁₀H₉NO₂ | Indole core with acetic acid at 3-position | Plant growth hormone; regulates cell elongation | Carboxylic acid group instead of acetamide |
| N-(1H-Indol-6-yl)acetamide | C₁₀H₁₀N₂O | Indole core with acetamide at 6-position | Antimicrobial, anticancer | Substitution position on indole ring |
| 5-Methylisatin | C₉H₇NO₂ | Indoline-2,3-dione with methyl substitution | Anticancer, anti-inflammatory | Oxo groups at 2- and 3-positions; lacks acetamide |
| N-(2-Ethoxyphenyl)acetamide | C₁₀H₁₃NO₂ | Ethoxy-phenyl group with acetamide | Intermediate in drug synthesis | Lacks indoline/indole core |
| N-(5-Chloro-3H-inden-1-yl)acetamide | C₁₁H₁₀ClNO | Indene core with chloro and acetamide groups | Potential anticancer activity | Non-indoline bicyclic structure |
(a) Indole-3-acetic acid
A plant hormone with a carboxylic acid group, it regulates growth via auxin signaling pathways. Unlike this compound, it lacks the acetamide group, which limits its application in mammalian systems .
(b) N-(1H-Indol-6-yl)acetamide
This indole derivative exhibits antimicrobial and anticancer properties due to its 6-position acetamide substitution.
(c) 5-Methylisatin
An indoline-2,3-dione derivative, it inhibits kinases and inflammatory mediators. The absence of an acetamide group reduces its solubility compared to this compound .
(d) N-(5-Chloro-3H-inden-1-yl)acetamide
This compound’s indene core differs from indoline but shares chloro and acetamide functionalities. It is studied for anticancer activity, though its pharmacokinetics may vary due to structural differences .
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The indoline core in this compound likely increases lipophilicity compared to indole derivatives like indole-3-acetic acid, enhancing blood-brain barrier penetration .
- Solubility : The acetamide group improves aqueous solubility relative to halogenated analogs (e.g., 6-bromoindole) .
- Metabolic Stability : Indoline derivatives generally exhibit greater metabolic stability than indoles due to reduced aromaticity .
Preparation Methods
Iminization and Reductive Acetylation
A widely adopted method involves iminization of indole-3-carbaldehyde derivatives followed by reductive amination and acetylation (Figure 1).
Procedure :
-
Iminization : Indole-3-carbaldehyde reacts with 3,4,5-trimethoxyaniline in acetic acid to form an imine intermediate.
-
Reduction : The imine is reduced using NaBH4 in methanol, yielding a secondary amine.
-
Acetylation : The amine undergoes acetylation with chloroacetyl chloride in the presence of triethylamine, producing the target acetamide.
Optimization :
Table 1: Key Reaction Parameters for Iminization-Acetylation
Coupling Reagent-Mediated Synthesis
Carbodiimide-based coupling agents, such as DCC (dicyclohexylcarbodiimide), facilitate direct amide bond formation between indole-3-acetic acid and amines.
Procedure :
-
Activation : Indole-3-acetic acid is activated with DCC and HOBt (1-hydroxy-1,2,3-benzotriazole) in tetrahydrofuran (THF).
-
Coupling : The activated intermediate reacts with 3-aminomethylindole at room temperature.
-
Purification : Column chromatography (SiO2, ethyl acetate/petroleum ether) isolates the product.
Advantages :
Table 2: Performance of Coupling Agents
Multi-Step Sequential Functionalization
A sequential approach involving indole methylation, formylation, and acetylation is employed for complex derivatives.
Procedure :
-
Methylation : 1-Methylindole is treated with phosphorus oxychloride in DMF to generate 3-chloromethylindole.
-
Formylation : Reaction with sodium hydride and iodomethane yields 3-formyl-1-methylindole.
-
Acetylation : The formyl group is converted to an acetamide via reductive amination and acyl chloride coupling.
Key Insight :
Four-Component Reaction Under Microwave Irradiation
A novel one-pot method utilizes arylglyoxal monohydrate, Meldrum’s acid, anilines, and indole derivatives under microwave conditions.
Procedure :
-
Condensation : Arylglyoxal, Meldrum’s acid, and aniline form a β-ketoamide intermediate.
-
Indole Incorporation : The intermediate reacts with indole-3-acetic acid under microwave irradiation (100°C, 20 min).
-
Isolation : Precipitation and filtration yield the pure product.
Advantages :
Table 3: Microwave vs. Conventional Heating
Comparative Analysis of Synthetic Routes
Efficiency : The microwave-assisted four-component method achieves the shortest reaction time (20 min) but requires specialized equipment. Conversely, iminization-acetylation offers scalability for industrial applications.
Yield Optimization : Coupling reagent-mediated syntheses provide the highest yields (79–82%) but incur higher costs due to reagents like DCC.
Practical Considerations :
-
Cost : Iminization-acetylation is cost-effective for large-scale production.
-
Purity : Column chromatography remains critical for isolating >95% pure acetamide.
Structural Elucidation and Characterization
Synthetic this compound derivatives are validated via:
X-ray Crystallography : Confirms the planar indole ring and acetamide orientation .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(indolin-3-ylmethyl)acetamide, and how can reaction conditions be optimized for yield?
- Methodological Answer : Multi-step synthesis is typical for indole-acetamide derivatives. A common approach involves:
Acylation : Reacting indolin-3-ylmethanamine with acetyl chloride in anhydrous dichloromethane under nitrogen, using triethylamine as a base .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product.
- Optimization : Adjust reaction temperature (e.g., 0–5°C for acylation to minimize side reactions) and catalyst loading (e.g., 1.2 eq. acetyl chloride for complete conversion) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : - and -NMR confirm the acetamide moiety (e.g., singlet at ~2.1 ppm for CH) and indoline ring substitution patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] peak at m/z 219.136).
- Infrared (IR) Spectroscopy : Stretching bands at ~1650 cm (amide C=O) and ~3300 cm (N-H) confirm functional groups .
Q. How can researchers assess the compound’s potential enzyme inhibitory activity?
- Methodological Answer :
- Enzyme Assays : Use fluorogenic or colorimetric substrates (e.g., para-nitrophenyl phosphate for phosphatases). Monitor activity via UV-Vis spectroscopy at 405 nm .
- IC Determination : Perform dose-response curves with varying compound concentrations (1 nM–100 µM). Include positive controls (e.g., sodium orthovanadate for tyrosine phosphatases) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for indole-acetamide derivatives?
- Methodological Answer :
- Comparative Assays : Replicate studies under standardized conditions (e.g., pH 7.4, 37°C) using identical cell lines (e.g., HeLa or MCF-7 for cancer studies) .
- Structural Analysis : Compare crystallographic data (if available) or computational models to identify conformational differences affecting activity .
Q. How can computational modeling predict biological targets of this compound, and what validation is required?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to screen against targets like kinases or GPCRs. Prioritize binding poses with ΔG < −7 kcal/mol .
- Validation : Confirm predictions via surface plasmon resonance (SPR) for binding affinity (K) or cellular assays (e.g., luciferase reporters for pathway activation) .
Q. What kinetic and thermodynamic parameters should be measured to optimize reaction pathways for derivatives of this compound?
- Methodological Answer :
- Kinetics : Use stopped-flow spectroscopy to measure reaction rates under varying temperatures (Arrhenius plots) and solvent polarities (e.g., DMF vs. THF) .
- Thermodynamics : Calculate ΔG and ΔS via isothermal titration calorimetry (ITC) for substitution or cyclization reactions .
Q. How do pH and solvent systems influence the stability of this compound in biological assays?
- Methodological Answer :
- Stability Studies : Incubate the compound in PBS (pH 7.4), cell culture media (pH 6.8–7.2), and simulated gastric fluid (pH 1.2). Monitor degradation via HPLC at 0, 6, 12, and 24 hours .
- Solvent Effects : Compare solubility and stability in DMSO (≤1% v/v) vs. PEG-400. Use dynamic light scattering (DLS) to detect aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
